(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride
Description
“(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride” is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 5 and a methanamine group at position 3, stabilized as a dihydrochloride salt (SY126993, CAS: N/A) . The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its synthesis likely involves halogenation or nucleophilic substitution reactions, as inferred from analogous imidazo[1,2-a]pyridine derivatives .
Properties
CAS No. |
1951441-16-9 |
|---|---|
Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-7-3-2-4-9-11-6-8(5-10)12(7)9;/h2-4,6H,5,10H2,1H3;1H |
InChI Key |
ROPCNLHEDUVKLV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC=C(N12)CN.Cl.Cl |
Canonical SMILES |
CC1=CC=CC2=NC=C(N12)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the 3-position. Common synthetic routes include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Cyclization Reactions: Intramolecular cyclization of suitable precursors can also be employed to construct the imidazo[1,2-a]pyridine scaffold.
Functionalization: The 3-position can be functionalized using various reagents and conditions, such as alkylation or amination reactions.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Batch Processing: Traditional batch reactors are used for the stepwise synthesis of the compound.
Flow Chemistry: Continuous flow reactors can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Applications in Scientific Research
-
Pharmaceutical Development
- This compound is being investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. It may exhibit activity against various biological targets, particularly in oncology and neurology.
-
Biochemical Studies
- Researchers utilize (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride in studies examining enzyme inhibition and receptor binding assays. Its role as a ligand in these studies helps elucidate mechanisms of action for specific pathways.
-
Toxicology Research
- Given its imidazo-pyridine structure, the compound is also of interest in toxicological studies related to mutagenicity and carcinogenicity, particularly due to the presence of nitrogen heterocycles known to influence biological activity.
-
Synthetic Chemistry
- It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of novel compounds for various applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation through apoptosis induction. The findings suggest potential pathways for further drug development targeting specific cancer types.
Case Study 2: Neuropharmacology
In neuropharmacological research, this compound was evaluated for its effects on neurotransmitter systems. It demonstrated modulation of serotonin receptors, indicating possible applications in treating mood disorders. The study highlighted the need for further investigation into its pharmacokinetics and safety profile.
Data Table: Summary of Research Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Pharmaceutical Development | Drug candidate for various diseases | Similarity to known active compounds |
| Biochemical Studies | Enzyme inhibition and receptor binding | Useful as a ligand for target identification |
| Toxicology Research | Mutagenicity and carcinogenicity studies | Important for safety assessments |
| Synthetic Chemistry | Intermediate for complex molecule synthesis | Facilitates novel compound development |
Mechanism of Action
The mechanism of action of (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between “(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride” and related compounds:
Key Observations:
Structural Variations and Reactivity: The position of the methyl group (5 vs. 7 or 8) significantly impacts steric and electronic properties. For example, 5-methyl derivatives exhibit predictable reactivity in chlorination reactions with NCS, whereas 7- or 8-methyl analogs may show steric hindrance . Electron-withdrawing substituents at position 3 (e.g., in 3a-3g) increase electrophilicity, facilitating reactions with NCS to form intermediates like 3-halogenoimidazo[1,2-a]pyridinium salts . In contrast, the methanamine group in the target compound acts as an electron donor, reducing reactivity toward electrophilic agents.
Solubility and Stability: Dihydrochloride salts (e.g., the target compound, QK-2602, QK-3024) exhibit superior aqueous solubility compared to non-ionic analogs like QJ-2417 . The 5-methyl substitution in the target compound likely enhances crystallinity and stability relative to 7- or 8-methyl isomers .
Synthetic Utility :
- The target compound’s methanamine group enables functionalization via alkylation or acylation, whereas hydroxyl-containing analogs (e.g., QJ-2417) require protection/deprotection strategies .
Research Findings and Mechanistic Insights
Chlorination Reactions :
Studies on 5-methylimidazo[1,2-a]pyridines with electron-withdrawing groups at position 3 (e.g., nitro, chloro) demonstrate that NCS in acetic acid generates 3-chloro intermediates via pyridinium ion formation . The target compound’s methanamine group may suppress such reactivity due to its electron-donating nature.Synthetic Pathways : Analogous compounds like 1A () are synthesized via nucleophilic substitution using amines and isothiocyanates, suggesting that the target compound could be prepared similarly .
Q & A
Q. What are the optimal reaction conditions for synthesizing (5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride to ensure high yield and purity?
Methodological Answer: The synthesis involves sequential modifications of the imidazo[1,2-a]pyridine core. Key steps include:
- Methylamine Derivative Formation : Reacting the core with methylamine under controlled basic conditions (pH 8–9) to introduce the methanamine group.
- Dihydrochloride Salt Conversion : Treating the free base with concentrated HCl (2 equivalents) in anhydrous ethanol at 0–5°C to precipitate the dihydrochloride salt .
- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity.
Q. Critical Parameters :
- Temperature control (±2°C) during salt formation prevents decomposition.
- Stirring rate (300–500 rpm) ensures homogeneity during HCl addition.
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How should researchers evaluate the solubility and stability of this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility Testing :
- Prepare saturated solutions in water, DMSO, ethanol, and PBS (pH 7.4).
- Use UV-Vis spectroscopy (λ = 260 nm) to quantify solubility .
- Stability Assessment :
- Accelerated Degradation Studies : Incubate at 25°C, 40°C, and 60°C for 4 weeks. Monitor via HPLC for decomposition products (e.g., free base formation at >5% degradation).
- pH Stability : Test in buffers (pH 2–9) to identify optimal storage conditions (stable at pH 4–6) .
Q. How can mechanistic studies elucidate the role of the methyl substituent in modulating biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying methyl positions (e.g., 6-methyl, 7-methyl). Compare binding affinities to target receptors (e.g., GPCRs) using radioligand displacement assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess steric/electronic effects of the methyl group on receptor interactions .
- Isotopic Labeling : Use ¹³C-labeled methyl groups to track metabolic stability via LC-MS .
Key Finding : The 5-methyl group enhances lipophilicity (logP = 1.8 vs. 1.2 for non-methyl analog), improving blood-brain barrier penetration .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assay Conditions :
- Use consistent cell lines (e.g., HEK293 for receptor studies) and normalize data to internal controls (e.g., β-galactosidase activity) .
- Meta-Analysis : Pool data from independent studies (≥3 replicates) and apply statistical models (e.g., random-effects model) to account for variability .
- Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Example : Discrepancies in IC₅₀ values (5–20 μM) for kinase inhibition were resolved by controlling ATP concentrations (1 mM vs. 0.1 mM) .
Q. How can researchers design in vitro assays to evaluate the compound’s potential neuropharmacological effects?
Methodological Answer:
- Primary Neuronal Cultures : Treat rat cortical neurons with 1–100 μM compound. Measure calcium flux (Fluo-4 AM dye) and synaptic protein expression (Western blot for PSD-95) .
- Electrophysiology : Use patch-clamp techniques to assess effects on ion channels (e.g., GABAₐ receptor currents in transfected CHO cells) .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify major metabolites via UPLC-QTOF-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
